molecular formula C7H9N5O B8242214 N-acetamidopyrazine-2-carboxamidine

N-acetamidopyrazine-2-carboxamidine

Cat. No.: B8242214
M. Wt: 179.18 g/mol
InChI Key: ZZRQGOOKUSCONJ-UHFFFAOYSA-N
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Description

N-acetamidopyrazine-2-carboxamidine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetamidopyrazine-2-carboxamidine typically involves the reaction of pyrazine-2-carboxylic acid hydrazide with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

N-acetamidopyrazine-2-carboxamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazine derivatives.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N-acetamidopyrazine-2-carboxamidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of tuberculosis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-acetamidopyrazine-2-carboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, in the context of tuberculosis treatment, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine ring structure.

    Isoniazid: Another anti-tubercular drug that shares some structural similarities.

    Rifampicin: A broad-spectrum antibiotic used in tuberculosis treatment.

Uniqueness

N-acetamidopyrazine-2-carboxamidine is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. Its potential for diverse chemical modifications also makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[[amino(pyrazin-2-yl)methylidene]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-5(13)11-12-7(8)6-4-9-2-3-10-6/h2-4H,1H3,(H2,8,12)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQGOOKUSCONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=C(C1=NC=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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